molecular formula C13H21NO B13289342 2-methoxy-N-(2-methylpentyl)aniline

2-methoxy-N-(2-methylpentyl)aniline

Cat. No.: B13289342
M. Wt: 207.31 g/mol
InChI Key: HHDBBTHRYZDOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(2-methylpentyl)aniline is an organic compound with the molecular formula C13H21NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-methylpentyl group, and a methoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methylpentyl)aniline can be achieved through several methods. One common approach involves the alkylation of 2-methoxyaniline with 2-methylpentyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution reaction.

Another method involves the reductive amination of 2-methoxybenzaldehyde with 2-methylpentylamine. This reaction is catalyzed by a reducing agent such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, ensuring consistent product quality and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-methylpentyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxy-N-(2-methylpentyl)aniline.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 2-hydroxy-N-(2-methylpentyl)aniline

    Reduction: this compound with an amino group

    Substitution: Various substituted anilines depending on the nucleophile used

Scientific Research Applications

2-methoxy-N-(2-methylpentyl)aniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methylpentyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The 2-methylpentyl group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(2-methylpropyl)aniline
  • 2-methoxy-N-(2-ethylhexyl)aniline
  • 2-methoxy-N-(2-methylbutyl)aniline

Uniqueness

2-methoxy-N-(2-methylpentyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its reactivity in certain chemical reactions, while the 2-methylpentyl group influences its solubility and interaction with biological targets.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-methoxy-N-(2-methylpentyl)aniline

InChI

InChI=1S/C13H21NO/c1-4-7-11(2)10-14-12-8-5-6-9-13(12)15-3/h5-6,8-9,11,14H,4,7,10H2,1-3H3

InChI Key

HHDBBTHRYZDOGV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNC1=CC=CC=C1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.